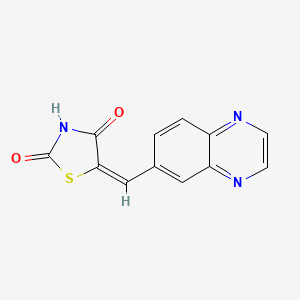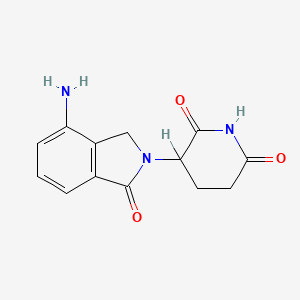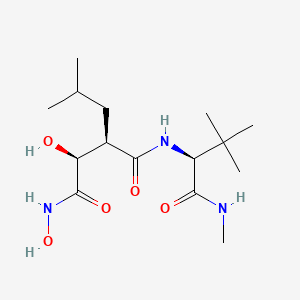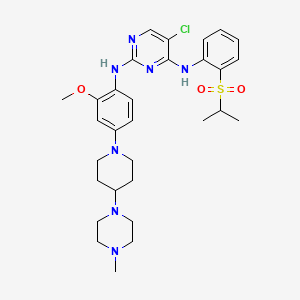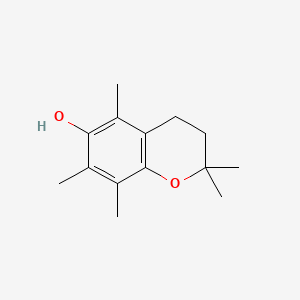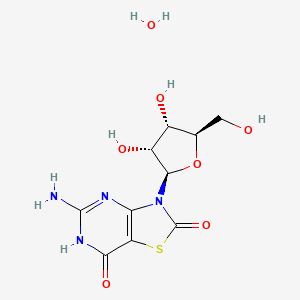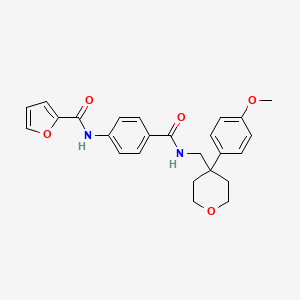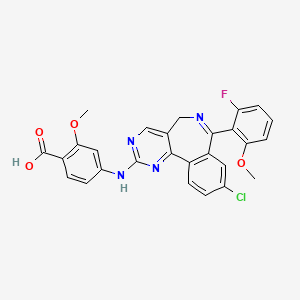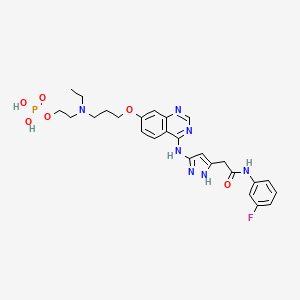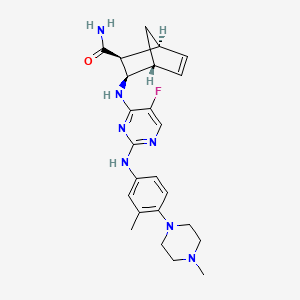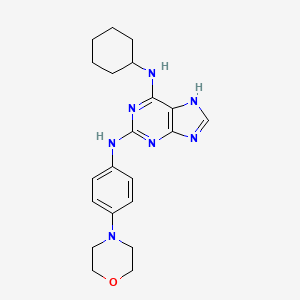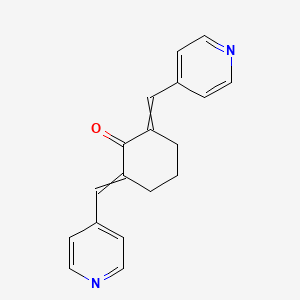
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone
概要
説明
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, also known as 2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is an organic compound with a molecular formula of C15H16N2O. It is a colorless solid that is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This compound is of interest in the scientific research community due to its potential applications in in vivo and in vitro studies, its mechanism of action, and its biochemical and physiological effects.
科学的研究の応用
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have focused on the compound’s ability to modulate the activity of enzymes involved in signal transduction pathways, as well as its potential to act as a prodrug for other compounds. In vitro studies have investigated the compound’s ability to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential to act as a substrate for other enzymes.
作用機序
The exact mechanism of action of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in signal transduction pathways, as well as a prodrug for other compounds. It has also been suggested that the compound may act as a substrate for other enzymes.
生物活性
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biological activities. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
生化学的および生理学的効果
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.
実験室実験の利点と制限
The advantages of using (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to unpredictable results. Additionally, the compound is not easily synthesized in large quantities, so it may not be suitable for high-throughput experiments.
将来の方向性
The potential future directions for research on (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone include further investigation of its mechanism of action, its biochemical and physiological effects, its pharmacodynamics, and its potential therapeutic applications. Additionally, further research could be conducted on the compound’s potential to act as a prodrug for other compounds, its ability to modulate the activity of enzymes involved in signal transduction pathways, and its potential to act as a substrate for other enzymes. Finally, further research could be conducted on the compound’s potential to act as an anti-inflammatory agent, as well as its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
特性
IUPAC Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UNZYHPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



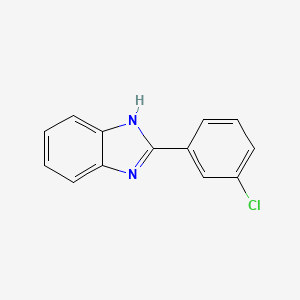
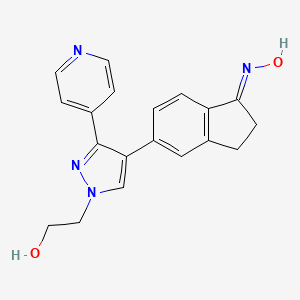
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)
